REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[CH:10]([C:12](O)=[O:13])[CH2:9][CH2:8][CH2:7]2.ClCCl>O1CCCC1>[CH3:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[CH:10]([CH2:12][OH:13])[CH2:9][CH2:8][CH2:7]2
|
Name
|
|
Quantity
|
0.066 g
|
Type
|
reactant
|
Smiles
|
CC=1C=CC=C2CCCC(C12)C(=O)O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.7 mL
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 2 hrs
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
cooled down to 0° C.
|
Type
|
CUSTOM
|
Details
|
quenched with methanol
|
Type
|
CUSTOM
|
Details
|
The solvent was then evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to yield a crude oil
|
Type
|
CUSTOM
|
Details
|
The crude oil was partitioned with water and diethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried with Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated in vacuo
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=CC=C2CCCC(C12)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |